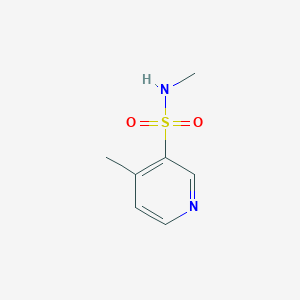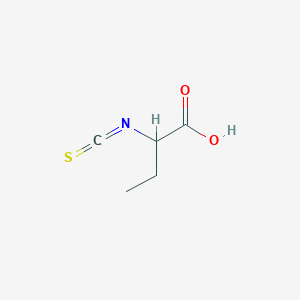
2-Isothiocyanatobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanatobutanoic acid is an organic compound with the molecular formula C5H7NO2S It is a derivative of butanoic acid, where an isothiocyanate group replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isothiocyanatobutanoic acid typically involves the reaction of butanoic acid derivatives with thiophosgene or other isothiocyanate precursors. One common method is the reaction of butanoic acid with thiophosgene in the presence of a base, such as triethylamine, to form the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
2-Isothiocyanatobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-isothiocyanatobutanoic acid involves its ability to interact with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-Isothiocyanatobutane: Similar structure but lacks the carboxylic acid group.
Phenyl isothiocyanate: Contains a phenyl group instead of the butanoic acid moiety.
Allyl isothiocyanate: Contains an allyl group instead of the butanoic acid moiety.
Uniqueness: 2-Isothiocyanatobutanoic acid is unique due to the presence of both the isothiocyanate and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways compared to other isothiocyanates.
Properties
Molecular Formula |
C5H7NO2S |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-isothiocyanatobutanoic acid |
InChI |
InChI=1S/C5H7NO2S/c1-2-4(5(7)8)6-3-9/h4H,2H2,1H3,(H,7,8) |
InChI Key |
DCMRQALGZKAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


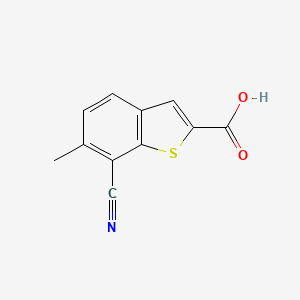
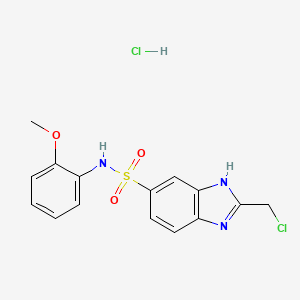
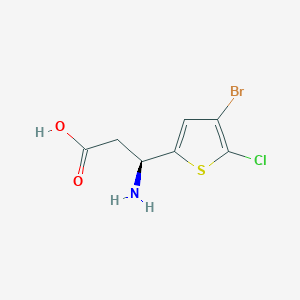
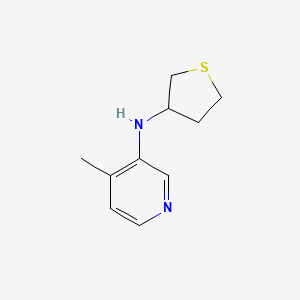

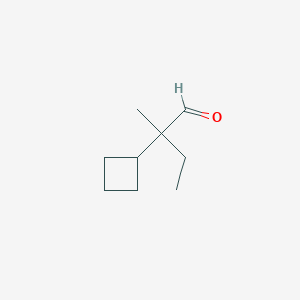

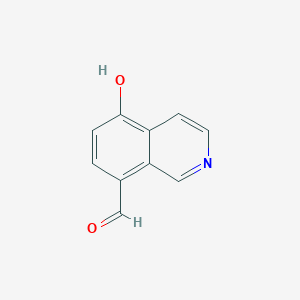
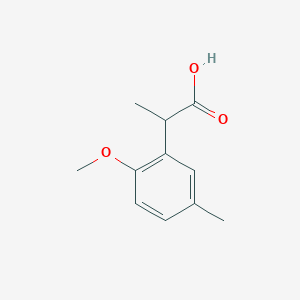

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
